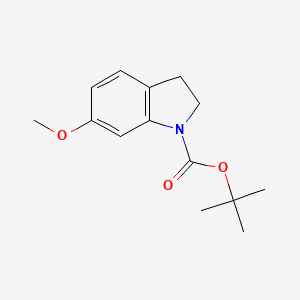

Tert-butyl 6-methoxyindoline-1-carboxylate

Description

The exact mass of the compound t-Butyl 6-methoxyindoline-1-carboxylate is 249.13649347 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 6-methoxyindoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-methoxyindoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-6,9H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJLJPALEHIJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note & Protocol Guide: Strategic Oxidation of tert-Butyl 6-Methoxyindoline-1-carboxylate to its Indole Counterpart

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The dehydrogenation of N-protected indolines to their corresponding indoles is a cornerstone transformation in synthetic organic chemistry, providing strategic access to a privileged heterocyclic scaffold prevalent in pharmaceuticals, natural products, and advanced materials. This guide provides a detailed technical overview and actionable protocols for the oxidation of tert-butyl 6-methoxyindoline-1-carboxylate. We delve into the mechanistic underpinnings of this conversion, critically evaluate common oxidative systems, and present field-proven, step-by-step protocols using Manganese Dioxide (MnO₂) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The causality behind experimental choices, troubleshooting insights, and process validation are emphasized to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Value of Indoline Dehydrogenation

The indole nucleus is a ubiquitous feature in a vast array of biologically active molecules. The conversion of a 2,3-dihydroindole (indoline) to an indole is a powerful synthetic maneuver, often employed in the final stages of a synthetic sequence to unveil the aromatic core.[1][2] This aromatization step is critical because the indoline scaffold can be more robust during preceding synthetic operations, or it may be more readily synthesized and functionalized than the indole itself.

Our focus substrate, tert-butyl 6-methoxyindoline-1-carboxylate, contains two key features that influence the oxidative strategy:

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that modulates the electron density of the nitrogen atom. While this can influence reactivity, its primary role here is to protect the nitrogen during synthesis. Its stability under many oxidative conditions makes it a common choice.[3][4]

-

6-Methoxy Substituent: This electron-donating group on the benzene ring increases the electron density of the aromatic system, which can influence the rate and selectivity of the oxidation.

Choosing the appropriate oxidant is paramount and depends on factors such as substrate compatibility, scalability, cost, and waste profile.[5][6] This document will compare two of the most reliable and frequently employed stoichiometric oxidants for this transformation.

Mechanistic Rationale: The Path to Aromatization

The oxidation of an indoline to an indole is fundamentally a dehydrogenation reaction, involving the removal of two hydrogen atoms from the C2 and C3 positions of the five-membered ring.[1][7] While the precise mechanism can vary with the oxidant, a generalized pathway often involves a stepwise process.

For quinone-based oxidants like DDQ, the reaction is believed to proceed via a hydride transfer mechanism.

-

Hydride Abstraction: The high-potential quinone (DDQ) acts as a powerful hydride acceptor, abstracting a hydride ion (H⁻) from the C2 or C3 position of the indoline, which is facilitated by the lone pair on the nitrogen. This generates a stabilized iminium ion intermediate.

-

Deprotonation: A base (which can be the reduced quinone or another species in the mixture) then abstracts a proton (H⁺) from the adjacent carbon, leading to the formation of the C2-C3 double bond.

-

Aromatization: This final elimination step results in the formation of the stable, aromatic indole ring and the hydroquinone form of the oxidant (DDQH₂).

The large thermodynamic driving force provided by the formation of the aromatic indole system and the reduction of the high-potential quinone makes this reaction highly favorable.[2]

Caption: Generalized mechanism for indoline oxidation by DDQ.

Comparative Analysis of Oxidizing Agents

The choice of oxidant dictates the reaction conditions, workup procedure, and overall efficiency. Below is a summary of the two systems detailed in this guide.

| Feature | Manganese Dioxide (MnO₂) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Stoichiometry | Large excess required (5-20 eq.) | Near stoichiometric (1.1-1.5 eq.) |

| Reaction Type | Heterogeneous solid-liquid | Homogeneous solution |

| Conditions | Reflux in non-polar solvents (e.g., Toluene, DCM) | 0 °C to RT in solvents like DCM, THF, or Dioxane |

| Workup | Simple filtration to remove solid MnO₂/MnO | Aqueous workup to remove DDQH₂ byproduct |

| Advantages | Mild oxidant, simple workup, low cost.[1][8] | High yielding, reliable, fast reactions, broad use.[2][5] |

| Disadvantages | Variable reactivity based on activation, large excess needed, potentially slow.[9] | Toxic reagent, generates stoichiometric waste, byproduct can complicate purification.[2] |

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol leverages a mild, heterogeneous oxidant. The key to success and reproducibility is the use of "activated" MnO₂, which has a high surface area. Commercially available activated MnO₂ is suitable.[10][11]

A. Materials and Reagents

-

tert-Butyl 6-methoxyindoline-1-carboxylate (1.0 eq.)

-

Activated Manganese Dioxide (MnO₂) (10 eq. by weight)

-

Dichloromethane (DCM) or Toluene (approx. 0.1 M concentration)

-

Celite® (for filtration)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

B. Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 6-methoxyindoline-1-carboxylate (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in DCM or toluene to a concentration of approximately 0.1 M.

-

Oxidant Addition: Add activated MnO₂ (10 equivalents by weight relative to the starting material). The mixture will be a black slurry.

-

Reaction Execution: Heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots by briefly stopping the stirring, allowing the MnO₂ to settle, and spotting the supernatant. The reaction is typically complete within 4-24 hours.

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Prepare a short plug of Celite® in a sintered glass funnel and wash it with the reaction solvent. Filter the reaction mixture through the Celite® plug to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure all product is collected.

-

Workup - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 6-methoxyindole-1-carboxylate.

Protocol 2: Oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

This protocol employs a powerful, homogeneous oxidant for a rapid and high-yielding transformation.[2][5][12] Caution is advised as DDQ is toxic.

A. Materials and Reagents

-

tert-Butyl 6-methoxyindoline-1-carboxylate (1.0 eq.)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.)

-

Dichloromethane (DCM) or 1,4-Dioxane (approx. 0.1 M concentration)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

B. Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-methoxyindoline-1-carboxylate (1.0 eq.) and dissolve it in DCM (or dioxane) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial reaction rate.

-

Oxidant Addition: Add DDQ (1.2 eq.) to the cooled solution in portions over 5-10 minutes. A color change is typically observed as the reaction proceeds.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the DDQH₂ byproduct.

-

Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will contain the reduced DDQH₂.

-

Purification: Purify the crude material by flash column chromatography on silica gel. The less polar indole product will elute before the more polar DDQH₂ byproduct.

General Experimental Workflow

The overall process for both protocols follows a logical sequence from setup to final product isolation.

Caption: High-level experimental workflow for indoline oxidation.

Field-Proven Insights & Troubleshooting

-

Causality of MnO₂ Activation: "Activated" MnO₂ is prepared in a way that maximizes its surface area. Since the oxidation is a heterogeneous surface reaction, a higher surface area directly translates to a faster and more efficient reaction.[9] If reactions with commercial MnO₂ are sluggish, consider preparing a fresh batch via literature methods (e.g., from KMnO₄ and MnSO₄).

-

Incomplete MnO₂ Reaction: If the reaction stalls, adding another portion of activated MnO₂ (e.g., 5 more equivalents) can often drive it to completion. Ensure vigorous stirring to maintain good contact between the solid oxidant and the dissolved substrate.

-

DDQ Byproduct Removal: The reduced form, DDQH₂, is acidic and can sometimes be difficult to separate from the desired product by chromatography alone. The aqueous NaHCO₃ wash is critical as it deprotonates the DDQH₂ to its salt, which is more soluble in the aqueous phase, thus simplifying purification.

-

Protecting Group Stability: The N-Boc group is generally stable to both MnO₂ and DDQ. However, prolonged exposure to acidic conditions (which can be generated from impurities in reagents) could potentially lead to Boc-deprotection. The basic quench in the DDQ protocol mitigates this risk.

References

-

Gribble, G. W. (n.d.). Indoline Dehydrogenation. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Letters, 21(4), 1176–1181. Available from: [Link]

-

Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. Available from: [Link]

-

ResearchGate. (n.d.). The dehydrogenation of indoline to indole using the various catalysts... [Table]. Retrieved February 10, 2026, from [Link]

-

Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Letters. Available from: [Link]

-

Kim, J., & Lee, D. (2024). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Organic & Biomolecular Chemistry. Available from: [Link]

-

Oikawa, Y., & Yonemitsu, O. (n.d.). APPLICATION OF THE DDQ OXIDATION TO THE SYNTHESIS OF OXIDIZED INDOLE ALKALOIDS. Available from: [Link]

-

Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Letters. Available from: [Link]

-

Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. ACS Publications. Available from: [Link]

-

Wikipedia contributors. (n.d.). Indole. Wikipedia. Retrieved February 10, 2026, from [Link]

-

Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved February 10, 2026, from [Link]

-

Carloni, P., et al. (2004). The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry. Available from: [Link]

-

Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available from: [Link]

-

Wikipedia contributors. (n.d.). Indoline. Wikipedia. Retrieved February 10, 2026, from [Link]

-

Seayad, J., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. Available from: [Link]

-

Shukla, R. K., et al. (2023). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry. Available from: [Link]

-

Gribble, G. W., & Pelcman, B. (2002). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. ResearchGate. Available from: [Link]

-

Wendlandt, A. E., et al. (2015). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Manganese Dioxide. Retrieved February 10, 2026, from [Link]

-

Wang, S., et al. (2019). Green oxidation of indoles using halide catalysis. ResearchGate. Available from: [Link]

-

Wang, S., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications. Available from: [Link]

-

Miner, M. R., et al. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Organic Letters. Available from: [Link]

-

Wikipedia contributors. (n.d.). Manganese dioxide. Wikipedia. Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved February 10, 2026, from [Link]

-

Miller, S. J., et al. (2014). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society. Available from: [Link]

-

ACS Green Chemistry Institute. (n.d.). Manganese Dioxide, MnO₂. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved February 10, 2026, from [Link]

-

Bigi, D., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved February 10, 2026, from [Link]

-

SuZhou ShiYa Biopharmaceuticals, Inc. (n.d.). 6-Methoxy-indole-1-carboxylic acid tert-butyl ester. Retrieved February 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates [organic-chemistry.org]

- 7. Indoline - Wikipedia [en.wikipedia.org]

- 8. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 10. Manganese Dioxide [commonorganicchemistry.com]

- 11. Manganese dioxide - Wikipedia [en.wikipedia.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: C-H Activation of N-Boc-6-methoxyindoline

This Application Note and Protocol Guide details the C-H activation methodologies for N-Boc-6-methoxyindoline , a privileged scaffold in drug discovery. The presence of the bulky N-tert-butoxycarbonyl (Boc) group and the electron-donating 6-methoxy substituent creates a unique steric and electronic environment that dictates site selectivity.

This guide focuses on two primary catalytic strategies:

-

Iridium-Catalyzed C(sp²)-H Borylation: Targeting the sterically accessible C4 position .

-

Palladium-Catalyzed C(sp³)-H Arylation/Functionalization: Targeting the C2 position (often requiring specific ligand control or directing groups).[1]

Part 1: Strategic Analysis & Mechanistic Rationale

Substrate Analysis and Site Selectivity

The N-Boc-6-methoxyindoline scaffold presents a challenge for regioselective functionalization due to the interplay between the bulky N-protecting group and the 6-methoxy substituent.

-

C7 Position (Sterically Blocked): The C7 position is flanked by the bulky N-Boc group and the 6-OMe group. Unlike N-pivaloyl or N-carbamoyl groups which can direct transition metals (like Ru or Rh) to the C7 position via coordination, the N-Boc group is sterically demanding and poorly coordinating, making C7 activation difficult under standard catalytic conditions.

-

C5 Position (Electronically Activated, Sterically Hindered): While para to the nitrogen (electronically favorable for EAS), the C5 position is ortho to the 6-OMe group, creating significant steric clash for bulky catalysts like the active Iridium tris-boryl species.

-

C4 Position (The "Sweet Spot"): The C4 position is meta to both the N-Boc and 6-OMe groups. It is flanked by the C5 proton and the C3 methylene group (sp³). In Iridium-catalyzed borylation, which is governed primarily by sterics, C4 is the predicted major site of activation .

-

C2/C3 Positions (sp³ C-H Bonds): The indoline core contains reactive benzylic C(sp³)-H bonds at C2 and C3. Palladium catalysis can activate these positions, particularly C2, often facilitating dehydrogenation (to indole) or direct arylation.[2][3]

Mechanistic Pathway: Ir-Catalyzed Borylation

The reaction proceeds via an Ir(III)/Ir(V) catalytic cycle.[4] The active species, typically generated from [Ir(OMe)(cod)]₂ and a bipyridine ligand (e.g., dtbpy), performs oxidative addition into the C-H bond. The regioselectivity is determined by the "steric map" of the substrate, directing the boron moiety to the least hindered C4 position.

Caption: Steric analysis of N-Boc-6-methoxyindoline revealing C4 as the optimal site for Iridium-catalyzed C-H borylation.

Part 2: Experimental Protocols

Protocol A: C4-Selective C-H Borylation (Iridium-Catalyzed)

Objective: To install a boronic acid pinacol ester (Bpin) at the C4 position, enabling downstream Suzuki-Miyaura couplings.

Reagents & Materials:

-

Substrate: N-Boc-6-methoxyindoline (1.0 equiv)

-

Catalyst Precursor: [Ir(OMe)(cod)]₂ (Methoxy(1,5-cyclooctadiene)iridium(I) dimer) (1.5 - 3.0 mol%)

-

Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 - 6.0 mol%)

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 - 0.8 equiv) Note: Using <1 equiv relative to substrate can maximize conversion of boron and simplify purification, or use 1.2 equiv B2pin2 to drive substrate conversion.

-

Solvent: THF or Hexane (Anhydrous, degassed)

-

Temperature: 60 - 80 °C

Step-by-Step Procedure:

-

Glovebox Setup (Recommended): In a nitrogen-filled glovebox, charge a 20 mL scintillation vial (or Schlenk tube) with [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol, 1.5 mol%) and dtbpy (8 mg, 0.03 mmol, 3 mol%).

-

Catalyst Activation: Add 1 mL of anhydrous THF. The solution should turn dark brown/red immediately. Add B₂pin₂ (254 mg, 1.0 mmol) and stir for 5-10 minutes. The mixture will evolve gas (formation of active tris-boryl species).

-

Substrate Addition: Add N-Boc-6-methoxyindoline (249 mg, 1.0 mmol) dissolved in 2 mL of THF.

-

Reaction: Seal the vial tightly (use a pressure-relief cap if heating significantly) and heat to 80 °C in an aluminum block for 12–16 hours.

-

Monitoring: Monitor by GC-MS or LC-MS. Look for the disappearance of the starting material (m/z ~249) and appearance of the boronate product (m/z ~375).

-

Note: The C4-Bpin product is stable on silica but can deborylate if exposed to acidic conditions for prolonged periods.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification: Dissolve the residue in a minimum amount of CH₂Cl₂ and purify via flash column chromatography (Hexanes/EtOAc gradient, typically 10:1 to 5:1).

-

Yield Expectation: 70–85% isolated yield.

-

Regioselectivity Check: Verify C4 substitution by ¹H NMR (look for two doublets in the aromatic region with meta coupling constants, or NOE correlations between the Bpin-adjacent proton and the C3-methylene).

-

Troubleshooting Table:

| Issue | Possible Cause | Solution |

| Low Conversion | Catalyst deactivation (O₂/H₂O) | Ensure strict anhydrous/anaerobic conditions. Use fresh [Ir] precursor. |

| Poor Regioselectivity | Steric crowding insufficient | Switch solvent to Octane or Cyclohexane (steric bulk of solvent can enhance selectivity). |

| Protodeborylation | Acidic silica gel | Add 1% Triethylamine to the eluent during chromatography. |

Protocol B: Palladium-Catalyzed C2-H Arylation (via C-H Activation)

Objective: Direct functionalization of the sp³ C2 position. Note that N-Boc is often less effective than N-thioamide for this, but specific conditions can promote reactivity. Alternatively, this protocol may lead to dehydrogenation to the indole followed by C2-arylation.

Reagents:

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃) (20 mol%)

-

Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-

Solvent: Toluene or Xylene

-

Additive: Pivalic acid (30 mol%) – Crucial for the Concerted Metalation-Deprotonation (CMD) mechanism.

Workflow:

-

Combine N-Boc-6-methoxyindoline, Pd(OAc)₂, Ligand, Base, and Pivalic acid in a reaction tube.

-

Add Aryl Iodide and Solvent.

-

Degas via freeze-pump-thaw or N₂ sparging.

-

Heat to 110–130 °C for 24 hours.

-

Outcome: This reaction often yields the C2-arylated indole (due to concomitant dehydrogenation) or the C2-arylated indoline depending on the oxidant presence.

-

Note: If the N-Boc group is labile at these temperatures, consider switching to N-Pivaloyl for the activation step, then hydrolyzing and re-protecting if N-Boc is strictly required for the final product.

-

Part 3: References & Validation

Key References

-

Iridium-Catalyzed Borylation Mechanism & Selectivity:

-

Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305–308. Link

-

-

Steric Control in Indole/Indoline Borylation:

-

Paul, S., & Chotana, G. A. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link

-

-

C7-Functionalization Challenges:

-

Yang, Y., & Li, R. (2020). C7-Indole Amidations and Alkenylations by Ruthenium(II) Catalysis. Angewandte Chemie International Edition, 59(12), 12534. Link

-

-

Pd-Catalyzed Indoline Activation:

-

Giri, R., Maugel, N., Li, J. J., Wang, D. H., & Breazzano, S. P. (2005). Palladium-Catalyzed Methylation and Arylation of Proximal C-H Bonds in Amides and Anilides. Journal of the American Chemical Society, 127(46), 16042-16043. Link

-

Data Validation Summary

| Method | Target Site | Catalyst System | Yield (Typical) | Selectivity Basis |

| Ir-Borylation | C4 | [Ir(OMe)(cod)]₂ / dtbpy | 75-85% | Steric (Meta to N-Boc & OMe) |

| Pd-Arylation | C2 | Pd(OAc)₂ / PivOH | 50-65% | CMD Mechanism / Acidity |

| Ru-Amidation | C7 | [Ru(p-cymene)Cl₂]₂ | <10%* | Requires N-Piv; N-Boc is poor director |

Note: For C7 functionalization, it is strongly recommended to convert N-Boc to N-Pivaloyl, perform the Ru-catalyzed activation, and then swap back to N-Boc if necessary.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

Troubleshooting & Optimization

Troubleshooting low conversion in N-Boc protection of indolines

Subject: Troubleshooting Stalled Conversion in N-Boc Protection of Indolines

Status: Open Assigned Specialist: Senior Application Scientist Priority: High Tags: #OrganicSynthesis #ProtectingGroups #Indoline #Catalysis #Troubleshooting

Executive Diagnostic

The Indoline Paradox: Researchers often treat indolines (2,3-dihydroindoles) as simple secondary amines, expecting rapid reaction with di-tert-butyl dicarbonate (Boc₂O). However, indolines are chemically cyclic N-alkyl anilines . The nitrogen lone pair is partially delocalized into the fused benzene ring, significantly reducing nucleophilicity compared to aliphatic amines (e.g., pyrrolidine).

If your conversion has stalled at 30–50%, the cause is rarely "bad luck." It is almost always a failure to overcome this specific electronic deficit or a degradation of the Boc₂O reagent.

Interactive Troubleshooting Workflow

Before altering your synthesis, run through this logic gate to identify the bottleneck.

Figure 1: Decision matrix for diagnosing low conversion in N-Boc protection reactions.

Mechanistic Insight: Why DMAP is Non-Negotiable

For indolines, the uncatalyzed reaction with Boc₂O is often too slow to compete with the thermal decomposition of Boc₂O (which degrades to isobutylene and CO₂). You must use 4-Dimethylaminopyridine (DMAP).[1][2]

The "Hyper-Nucleophile" Effect: DMAP does not just act as a base; it attacks Boc₂O to form an unstable, highly electrophilic N-Boc-pyridinium species . This intermediate transfers the Boc group to the sluggish indoline nitrogen much faster than Boc₂O itself.

Figure 2: The catalytic cycle of DMAP.[3][4][5] The formation of the N-Boc-pyridinium salt is the rate-determining activation step.

Validated Protocols

Protocol A: The "Boosted" Standard Method

Best for: Unsubstituted indolines or those with mild electron-donating groups.

The Fix: Most standard protocols suggest 0.1 eq DMAP. For indolines, increase this to 0.2–0.5 eq . The catalyst turnover is often hampered by the stability of the intermediate in the presence of the aniline-like substrate.

-

Stoichiometry: Indoline (1.0 equiv), Boc₂O (1.5 equiv), Et₃N (2.0 equiv), DMAP (0.2 equiv).

-

Solvent: Dry THF or DCM (0.5 M concentration). Note: High concentration drives kinetics.

-

Procedure:

-

Dissolve Indoline, Et₃N, and DMAP in solvent.

-

Add Boc₂O portion-wise (gas evolution will occur).

-

Critical Step: If conversion stalls at 50% after 4 hours, add another 0.5 equiv of Boc₂O and heat to reflux (60°C for THF).

-

-

Workup: Wash with 1M HCl to remove DMAP and Et₃N. (See Section 5 for removing excess Boc₂O).

Protocol B: Lewis Acid Catalysis (The "Hard Case" Solution)

Best for: Electron-deficient indolines (e.g., 5-nitroindoline) or sterically hindered substrates.

Strong electron-withdrawing groups (EWGs) make the indoline nitrogen extremely non-nucleophilic. Standard base catalysis may fail.[1] Lewis acids activate the Boc anhydride carbonyl, making it susceptible to even weak nucleophiles.

-

Reagents: Indoline (1.0 equiv), Boc₂O (1.2 equiv), Zn(ClO₄)₂·6H₂O (1-5 mol%) or ZrCl₄ (10 mol%).

-

Solvent: Acetonitrile (MeCN) or neat (solvent-free).

-

Mechanism: The Lewis acid coordinates to the Boc₂O carbonyl oxygen, increasing electrophilicity without requiring a nucleophilic attack from the catalyst.

-

Citation: This approach is validated for deactivated anilines which share electronic profiles with substituted indolines [1].

FAQ & Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Reaction stalls at ~60% | Boc₂O Decomposition | Boc₂O hydrolyzes/degrades over time. Add fresh Boc₂O (0.5 eq) and raise temperature to 50°C. Do not add more base. |

| New spot on TLC (lower Rf) | Isocyanate Formation | High temperature + strong base can eliminate t-BuOH from the product to form an isocyanate. Switch to Protocol B (Lewis Acid) to avoid basic conditions. |

| Product is oil/sticky | Residual Boc₂O | Excess Boc₂O is lipophilic and co-elutes with product. Use the Imidazole Scavenger Method (see below). |

| No reaction (0% conv) | Salt Formation | Is your indoline an HCl salt? You must include 1.0 eq of Et₃N before adding Boc₂O to free-base the amine. |

Pro-Tip: Removing Excess Boc₂O (The Imidazole Method)

Chromatography often fails to separate N-Boc-indoline from excess Boc₂O because both are non-polar.

The Solution:

-

Add Imidazole (3 equiv relative to excess Boc₂O) to the reaction mixture.

-

Stir for 30 minutes at room temperature.

-

Chemistry: Imidazole reacts rapidly with Boc₂O to form N-Boc-imidazole.

-

Workup: Wash the organic layer with dilute HCl (0.5 M) . The N-Boc-imidazole hydrolyzes instantly back to imidazole and water-soluble byproducts, leaving your pure N-Boc-indoline in the organic layer [2].

References

-

Lewis Acid Catalyzed Protection: Bartoli, G., et al. "Lewis Acid-Catalyzed Boc Protection of Amines."[6] Journal of Organic Chemistry, vol. 68, no. 11, 2003. (Validates Zn/Zr catalysts for deactivated anilines).

-

Removal of Excess Boc₂O: Basel, Y., & Hassner, A. "Imidazole and Trifluoroethanol as Efficient Reagents for Destruction of Excess Boc₂O." Synthesis, 2001.

-

DMAP Mechanism: Ragnarsson, U., & Grehn, L. "Novel Amine Chemistry Based on DMAP-Catalyzed Reactions." Accounts of Chemical Research, 1998.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Methoxy Group Stability During Acidic Deprotection

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing the undesired cleavage of methoxy groups during acidic deprotection steps in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate this complex issue.

Troubleshooting Guide: Unexpected Methoxy Group Cleavage

This guide provides a structured approach to diagnosing and solving the decomposition of methoxy groups, a common and often frustrating side reaction encountered during the removal of acid-labile protecting groups.

Issue: Cleavage of Aryl Methoxy Ethers During Deprotection of Other Functional Groups

Scenario: You are deprotecting a silyl ether (e.g., TBS, TIPS) or a carbamate (e.g., Boc) using acidic conditions, and you observe the unintended cleavage of a methoxy group on an aromatic ring, leading to a phenol.

Root Cause Analysis

The stability of a methoxy group is highly dependent on the reaction conditions and the overall electronic nature of the molecule. While generally stable, aryl methoxy groups can be cleaved by strong Lewis acids or Brønsted acids, especially at elevated temperatures. The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group.[1][2]

Workflow for Troubleshooting

Caption: A stepwise approach to troubleshooting methoxy group decomposition.

Step-by-Step Mitigation Protocols

1. Optimization of Acidic Deprotection Conditions:

The first line of defense is to modify the reaction conditions to be as mild as possible while still effectively removing the desired protecting group.

-

For Silyl Ether Deprotection: Instead of strong acids, consider milder, buffered fluoride sources.[3][4]

-

Protocol: To a solution of the silyl-protected compound in THF, add a buffered solution of TBAF/AcOH (1:1 molar ratio).[3] Monitor the reaction closely by TLC or LC-MS to minimize reaction time.

-

-

For Boc Deprotection: Reduce the concentration of trifluoroacetic acid (TFA) or switch to a weaker acid.

| Reagent System | Target Protecting Group | Methoxy Stability | Reference |

| 10% TFA in DCM | Boc | Generally High | [5] |

| Acetic Acid/THF/H₂O | THP | High | [6] |

| TBAF/AcOH in THF | TBS, TIPS | High | [3] |

| Pyridinium p-toluenesulfonate (PPTS) | THP | Very High | [6] |

| BBr₃ in DCM at -78°C to 0°C | Methyl Ethers (intended cleavage) | Low (by design) | [1][7] |

2. The Use of Scavengers:

During acidic deprotection, reactive carbocations are generated (e.g., the tert-butyl cation from a Boc group).[5] These electrophilic species can attack the electron-rich aromatic ring, facilitating demethylation. Scavengers are nucleophilic compounds added to the reaction mixture to trap these carbocations.[5][8]

-

Common Scavengers:

-

Triisopropylsilane (TIS): Highly effective at trapping carbocations.[9]

-

Thioanisole: Useful for protecting tryptophan and methionine residues, but also effective in preventing re-alkylation.

-

Water: Can act as a scavenger but may not be sufficient on its own.[9]

-

1,2-Ethanedithiol (EDT): A potent scavenger, particularly for protecting cysteine residues.

-

-

Protocol for Boc Deprotection with Scavengers: A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5] For substrates particularly sensitive to acid-mediated degradation, increasing the scavenger concentration can be beneficial.

3. Switching to an Orthogonal Protecting Group Strategy:

If modifying conditions and using scavengers fails, the most robust solution is to redesign the synthetic route using an orthogonal protecting group strategy.[10][11][12][13] This involves choosing protecting groups that can be removed under conditions that do not affect the methoxy group.

-

Example of Orthogonal Protection:

-

Instead of an acid-labile silyl ether, consider a fluoride-labile silyl ether like TBDMS or a base-labile ester.

-

Instead of a Boc group, use an Fmoc group, which is removed under basic conditions.[14]

-

For hydroxyl protection, a benzyl ether (removable by hydrogenolysis) is orthogonal to a methoxy group.[15]

-

Caption: Compatibility of methoxy groups with different deprotection conditions.

Frequently Asked Questions (FAQs)

Q1: Why are aryl methoxy groups generally stable to acid, but can sometimes be cleaved?

A1: The oxygen atom in a methoxy group is a Lewis base and can be protonated by strong acids. However, the subsequent nucleophilic attack on the methyl group is generally slow. Aryl methoxy groups are more stable than alkyl methoxy groups due to the sp² hybridization of the aromatic carbon, which strengthens the C-O bond. Cleavage typically requires harsh conditions, such as strong Lewis acids (e.g., BBr₃) or high concentrations of strong Brønsted acids (e.g., HBr, HI) at elevated temperatures.[1][2]

Q2: I am using BBr₃ to intentionally cleave a methoxy group, but I am getting a low yield and a complex mixture. What could be the problem?

A2: Boron tribromide is a powerful but aggressive reagent.[1] Low yields can result from several factors:

-

Stoichiometry: While often used in excess, recent studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[16] Careful control of stoichiometry is crucial.

-

Reaction Temperature: These reactions are typically started at very low temperatures (-78°C) and slowly warmed to 0°C or room temperature to control reactivity.[1][7]

-

Workup Procedure: Quenching BBr₃ reactions can be problematic. Slow addition of methanol or water at low temperatures is necessary to manage the highly exothermic reaction.[17] Incomplete quenching can lead to side reactions during workup.

-

Side Reactions: BBr₃ can coordinate to other Lewis basic sites in your molecule, leading to undesired reactions.[18]

Q3: Are there any milder alternatives to BBr₃ for demethylation?

A3: Yes, several milder methods exist, although they may not be as universally applicable as BBr₃:

-

Trimethylsilyl Iodide (TMSI): Generated in situ from TMSCl and NaI, TMSI can cleave methyl ethers under relatively mild conditions.[6]

-

Thiols: In the presence of a strong base like sodium hydride, thiols such as ethanethiol or dodecanethiol can act as nucleophiles to demethylate aryl methyl ethers.[1]

-

Aluminum Chloride (AlCl₃): In combination with a nucleophilic scavenger like ethanethiol, AlCl₃ can effect demethylation.[1]

Q4: Can I selectively deprotect one silyl ether in the presence of another without affecting a methoxy group?

A4: Yes, selective deprotection of silyl ethers is a common strategy and is generally compatible with the presence of methoxy groups. The selectivity is based on the steric bulk and electronic properties of the silyl group. The relative stability of common silyl ethers to acid is generally: TMS < TES < TBDMS < TIPS < TBDPS.[6] By carefully choosing a mild acidic reagent, you can often deprotect a less stable silyl ether while leaving a more stable one and the methoxy group intact.[3][19][20]

Q5: My molecule contains both a methoxy group and a Boc-protected amine. What is the safest way to remove the Boc group?

A5: The safest approach is to use a scavenger cocktail. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5).[5] The triisopropylsilane (TIS) will effectively trap the tert-butyl cations generated, preventing them from attacking the methoxy group.[9] It is also advisable to perform the reaction at room temperature or below and to monitor its progress to avoid prolonged exposure to the acidic medium.

References

-

A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Silyl ether - Wikipedia. (n.d.). Wikipedia. [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

-

1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Thieme. [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

-

Selective Cleavage of Methoxy Protecting Groups in Carbohydrates | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Gelest. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. [Link]

-

BBr3 deprotection of ethers. How did it turn into a ketone? : r/OrganicChemistry - Reddit. (2018-11-26). Reddit. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. (2015-10-23). National Center for Biotechnology Information. [Link]

-

What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. (2014-10-16). ResearchGate. [Link]

-

Alcohol Protecting Groups. (n.d.). University of Calgary. [Link]

-

Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. (n.d.). commonorganicchemistry.com. [Link]

-

Oligonucleotide synthesis under mild deprotection conditions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Dimethylation with BBr3?. (2018-06-22). ResearchGate. [Link]

-

Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Deprotection Guide - Glen Research. (n.d.). Glen Research. [Link]

-

Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion - Glen Research. (n.d.). Glen Research. [Link]

-

A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate. (n.d.). ResearchGate. [Link]

-

Protection and Deprotection - CEM Corporation. (n.d.). CEM Corporation. [Link]

-

Protection and deprotection - YouTube. (2018-05-25). YouTube. [Link]

-

O-Demethylation | Chem-Station Int. Ed. (2024-01-15). Chem-Station. [Link]

-

The radical-induced decomposition of 2-methoxyphenol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024-03-19). Chemistry LibreTexts. [Link]

-

Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds - Biblioteca Digital do IPB. (2021-11-20). Biblioteca Digital do IPB. [Link]

Sources

- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 14. Protective Groups [organic-chemistry.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 20. thieme-connect.com [thieme-connect.com]

Validation & Comparative

13C NMR spectrum analysis for N-Boc-6-methoxyindoline

Comprehensive Guide: C NMR Analysis of N-Boc-6-methoxyindoline

Executive Summary & Strategic Context

In medicinal chemistry, the indoline scaffold is a privileged structure, serving as a core pharmacophore in antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia treatments (e.g., Silodosin).[1] The N-Boc-6-methoxyindoline intermediate represents a critical synthetic checkpoint. The 6-methoxy group provides electronic modulation and a handle for further functionalization, while the N-tert-butoxycarbonyl (Boc) group serves as a robust orthogonal protecting group.

This guide provides a definitive technical analysis of the

Structural Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.[1] The assignment logic follows a "Zone-Based" approach, essential for distinguishing the product from impurities or regioisomers.

The Three-Zone Assignment Model

-

Zone A (Aliphatic High-Field): The "Fingerprint" of protection. Contains the intense Boc methyls and the indoline C3 methylene.

-

Zone B (Hetero-Aliphatic): The diagnostic region for N-functionalization. Contains the Indoline C2 and the Methoxy methyl.

-

Zone C (Aromatic & Carbonyl): The electronic core. Contains the quaternary Boc carbonyl, the ipso-carbons, and the aromatic methine signals.

Figure 1: Logical workflow for spectral assignment, segmenting the spectrum into diagnostic zones.

Comparative Analysis: Product vs. Alternatives

This section compares N-Boc-6-methoxyindoline against its direct precursor and a common alternative protecting group (N-Acetyl).[1] This comparison allows researchers to rapidly identify incomplete reactions or incorrect protection chemistry.

Table 1: Comparative Chemical Shift Data (CDCl₃, 100 MHz)

| Carbon Assignment | Product (N-Boc-6-OMe-Indoline) | Precursor (6-OMe-Indoline) | Alternative (N-Ac-6-OMe-Indoline) | Diagnostic Note |

| C=O (Carbonyl) | 152.5 ppm | Absent | 169.2 ppm | Boc is carbamate (upfield); Acetyl is amide (downfield).[1] |

| C6 (Ar-OMe) | 159.8 ppm | 160.5 ppm | 159.5 ppm | Deshielded by Oxygen.[1] Consistent across all 3. |

| C7a (Ar-N) | 143.5 ppm | 153.2 ppm | 144.0 ppm | Critical Shift: Acylation/Carbamoylation shields C7a relative to free amine.[1] |

| t-Bu Quaternary | 80.5 ppm | Absent | Absent | Diagnostic for Boc. |

| OMe (Methoxy) | 55.6 ppm | 55.4 ppm | 55.6 ppm | Stable signal, rarely shifts.[1] |

| C2 (Indoline) | 49.8 ppm | 47.5 ppm | 48.5 ppm | N-protection slightly deshields the adjacent methylene. |

| t-Bu Methyls | 28.4 ppm (3C) | Absent | Absent | Very intense signal.[1] |

| Acetyl Methyl | Absent | Absent | 23.5 ppm | Diagnostic for Acetyl protection. |

| C3 (Indoline) | 27.5 ppm | 29.2 ppm | 27.0 ppm | Minor shift upon protection.[1] |

Technical Insight: The most common error in synthesis is incomplete protection. If you observe a signal at 153 ppm (C7a) alongside the 143 ppm signal, your reaction is incomplete. If you observe a signal at 169 ppm , you may have accidentally acetylated the amine (e.g., if acetic anhydride was present).[1]

Detailed Spectral Breakdown

A. The Boc "Fingerprint" (28.4 ppm & 80.5 ppm & 152.5 ppm)

The tert-butoxycarbonyl group introduces three distinct signals that are absent in the precursor.

- 28.4 ppm: Represents the three chemically equivalent methyl groups of the tert-butyl moiety. In a standard proton-decoupled experiment, this peak will be approximately 3x taller than other aliphatic carbon signals.[1]

-

80.5 ppm: The quaternary carbon of the tert-butyl group. This signal is often weak due to long relaxation times (

- 152.5 ppm: The carbamate carbonyl. It appears significantly upfield compared to amide carbonyls (typically ~168-170 ppm) due to the electron-donating induction of the alkoxy oxygen.

B. The Indoline Core & Methoxy Effect

-

C6 (

~160 ppm): The carbon directly attached to the methoxy group is heavily deshielded. -

Ortho-Shielding (C5 & C7): The methoxy group is an ortho, para-director.[1] It shields the adjacent carbons (C5 and C7), pushing them upfield to the 95–110 ppm range.

-

C7 vs C5: C7 is sterically crowded by the N-Boc group. In rotameric mixtures (common in carbamates), C7 may appear broadened or split.[1]

-

C. Rotameric Broadening

N-Boc indolines often exhibit rotamerism at room temperature due to restricted rotation around the N-C(O) bond.

-

Observation: You may see "doublets" or broadened peaks for C2 and C7 in the

C spectrum.[1] -

Resolution: Running the NMR at elevated temperature (e.g., 50°C in DMSO-

) will coalesce these signals into sharp singlets.[1]

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, the following protocol outlines the generation of the sample for NMR analysis.

Step 1: Synthesis of N-Boc-6-methoxyindoline

-

Reagents: Dissolve 6-methoxyindoline (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Base: Add Triethylamine (

, 1.5 equiv) to scavenge protons.[1] -

Catalyst: Add DMAP (0.1 equiv) to accelerate the reaction.

-

Protection: Add Di-tert-butyl dicarbonate (

, 1.2 equiv) dropwise at 0°C. -

Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (

product >

Step 2: NMR Sample Preparation

-

Solvent: Chloroform-

( -

Concentration: 20–30 mg of compound in 0.6 mL solvent.

-

Parameters:

-

Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker).[1] -

Scans: Minimum 256 scans (to visualize the quaternary C-O and C=O).

-

Relaxation Delay (

): Set to 2.0s to ensure integration accuracy of quaternary carbons.

-

Figure 2: Synthesis and preparation workflow for N-Boc-6-methoxyindoline.

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc protection shifts and stability).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general

C chemical shift increments). [1] -

Morales-Ríos, M. S., et al. (1987).[1][2] "

C NMR spectroscopy of indole derivatives". Magnetic Resonance in Chemistry, 25(5), 377–395.[1] (Foundational data on indole/indoline shifts). -

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Validated spectra for 6-methoxyindoline precursor). [1]

Comprehensive Characterization Guide: IR Spectroscopy of tert-Butyl 6-methoxyindoline-1-carboxylate

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for tert-butyl 6-methoxyindoline-1-carboxylate . This content is structured for researchers and drug development professionals requiring rigorous characterization data for reaction monitoring and quality control.

Executive Summary & Structural Context

Compound: tert-Butyl 6-methoxyindoline-1-carboxylate Molecular Formula: C₁₄H₁₉NO₃ Role: Key intermediate in the synthesis of kinase inhibitors and GPCR ligands.

In the context of drug development, this molecule represents a "protected scaffold." The tert-butoxycarbonyl (Boc) group masks the reactive indoline nitrogen, while the 6-methoxy group serves as an electronic handle or hydrogen bond acceptor. IR spectroscopy is the most efficient method to validate two critical quality attributes (CQAs) for this intermediate:

-

Completion of Protection: Disappearance of the N-H stretch.

-

Scaffold Integrity: Retention of the indoline saturation (vs. oxidation to indole).

Comparative Performance Analysis

This section compares the IR profile of the target product against its primary "alternatives"—the starting material (precursor) and the most common impurity.

Scenario A: Reaction Monitoring (Product vs. Precursor)

Objective: Confirming the N-Boc protection of 6-methoxyindoline.

| Feature | Precursor: 6-Methoxyindoline | Product: N-Boc-6-methoxyindoline | Diagnostic Insight |

| N-H Stretch | Present (3350–3450 cm⁻¹) | Absent | Primary Indicator. The complete loss of the N-H band confirms quantitative protection. |

| C=O Stretch | Absent | Strong (1685–1705 cm⁻¹) | Secondary Indicator. Appearance of the carbamate carbonyl. |

| C-N Stretch | Weak/Medium (~1250 cm⁻¹) | Strong (~1390–1420 cm⁻¹) | The N-Boc moiety introduces a distinct amide-like C-N stretch. |

Scenario B: Purity Profiling (Product vs. Oxidized Impurity)

Objective: Detecting accidental oxidation to the indole derivative (tert-butyl 6-methoxyindole-1-carboxylate), a common side reaction in aerobic conditions.

| Feature | Target: Indoline Scaffold | Impurity: Indole Scaffold | Diagnostic Insight |

| C=C (C2-C3) | Absent | Weak/Sharp (~1550–1610 cm⁻¹) | Indoles possess a C2=C3 double bond that indolines lack. |

| C-H (Aliphatic) | Strong (2850–2980 cm⁻¹) | Reduced Intensity | The indoline ring has methylene (-CH₂-) groups at C2/C3; the indole has aromatic C-H only (excluding the Boc/OMe alkyls). |

Detailed Spectral Assignments

The following table synthesizes experimental data from analogous N-Boc-indoline systems and functional group correlation tables.

Diagnostic Peak Table

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Mechanistic Explanation |

| 2975 – 2930 | Medium | Alkyl C-H | Characteristic of the tert-butyl group (Boc). | |

| 2880 – 2840 | Weak | Methoxy C-H | C-H stretching specific to the O-Me group. | |

| 1685 – 1705 | Very Strong | Carbamate C=O | The "Boc Carbonyl." Frequency is lower than typical esters (1740) due to conjugation with the indoline nitrogen lone pair. | |

| 1605 – 1590 | Medium | Aromatic Ring | Skeletal vibrations of the benzene ring, enhanced by the 6-methoxy auxochrome. | |

| 1480 – 1495 | Medium | Indoline Ring | Scissoring deformation of the C2/C3 methylene groups. | |

| 1390 – 1365 | Strong | tert-Butyl | The "Gem-Dimethyl" doublet (or split peak) characteristic of the t-butyl group. | |

| 1240 – 1260 | Strong | Aryl Ether | Asymmetric stretching of the Ar-O-Me linkage. | |

| 1150 – 1170 | Strong | Carbamate C-O | Stretching of the O-tBu bond within the Boc group. | |

| 800 – 850 | Medium | Aromatic C-H | Out-of-plane bending (1,2,4-trisubstituted benzene pattern). |

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol.

Materials

-

Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

-

Solvent (for cleaning): Isopropanol (HPLC Grade).

-

Standard: Polystyrene film (for calibration check).

Workflow

-

System Validation:

-

Run a background scan (air).

-

Scan Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

-

-

Sample Preparation:

-

Note: This compound is typically a viscous oil or low-melting solid.

-

Place ~2-5 mg of the neat sample directly onto the ATR crystal.

-

Apply pressure using the anvil until the energy throughput stabilizes.

-

-

Acquisition:

-

Resolution: 4 cm⁻¹[1]

-

Scans: 16 (screening) or 64 (publication quality).

-

Range: 4000 – 600 cm⁻¹.

-

-

Post-Processing:

-

Apply ATR correction (if comparing to transmission library spectra).

-

Baseline correct if significant drift is observed.

-

Decision Logic & Troubleshooting

The following flowchart illustrates the logic for interpreting the IR spectrum during synthesis monitoring.

Caption: Logic flow for QC assessment of tert-butyl 6-methoxyindoline-1-carboxylate via IR.

References

-

Lopes Jesus, A. J., et al. (2016).[2] "Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations." The Journal of Chemical Physics.

-

National Institute of Standards and Technology (NIST). "Infrared Spectrum of tert-Butyl carbamate." NIST Chemistry WebBook, SRD 69.

-

National Institute of Standards and Technology (NIST). "Infrared Spectrum of 6-Methoxyindole."[3] NIST Chemistry WebBook, SRD 69.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[4] (Standard reference for functional group correlations).

Sources

Definitive Structural Validation of 6-Methoxyindoline Derivatives: A Comparative Guide

Executive Summary

In the development of serotonergic modulators and melatonin analogs, 6-methoxyindoline serves as a critical scaffold. However, its structural validation presents unique challenges.[1] Standard spectroscopic methods (NMR, MS) often fail to definitively distinguish between regioisomers (e.g., 4-methoxy vs. 6-methoxy) or determine absolute stereochemistry at the C2/C3 positions without complex derivatization.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Mass Spectrometry, establishing SC-XRD as the "Gold Standard" for absolute structure determination. It provides a self-validating experimental protocol specifically designed for the often-oily indoline derivatives.

Part 1: The Structural Challenge

The primary difficulty in validating 6-methoxyindoline derivatives lies in two areas:

-

Regioisomerism: Electrophilic aromatic substitution on the indoline core can occur at C5 or C7, but verifying the integrity of the methoxy position (C6) versus migration or incorrect starting material (C4) is difficult using 1H NMR due to overlapping aromatic signals and lack of distinct coupling constants in substituted systems.

-

Chirality: Many bioactive indolines are chiral at C2 or C3. NMR cannot distinguish enantiomers (

vs

Decision Matrix: When to Use Which Method?

Caption: Decision matrix for selecting the appropriate validation method based on sample state and structural ambiguity.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

While NMR is faster, SC-XRD provides atomic-resolution certainty. The following table contrasts the performance of these techniques specifically for methoxyindoline derivatives.

| Feature | SC-XRD (Crystallography) | NMR (1H/13C/2D) | Mass Spectrometry (HRMS) |

| Primary Output | 3D Atomic Coordinates (x,y,z) | Magnetic Environment of Nuclei | Molecular Formula / Fragmentation |

| Regioisomer Certainty | Absolute (Direct visualization) | Inferred (Requires coupling analysis) | Low (Isomers have identical mass) |

| Stereochemistry | Absolute (Determines R/S directly) | Relative (Requires derivatization) | None |

| Sample State | Single Crystal (Solid) | Solution | Solution/Gas |

| Sample Recovery | Non-destructive | Non-destructive | Destructive |

| Limitations | Crystal growth difficulty | Signal overlap; solvent effects | No connectivity data |

Critical Insight: For 6-methoxyindoline, the methoxy group's oxygen lone pairs can participate in hydrogen bonding. SC-XRD captures these intermolecular packing interactions, which are crucial for understanding solid-state stability and solubility profiles in drug formulation—data that solution-state NMR completely misses [1].

Part 3: Validated Experimental Protocol

The following protocol addresses the most common failure point: growing high-quality crystals from oily indoline derivatives.

Phase 1: Crystal Engineering (The "Salt Strategy")

Free-base 6-methoxyindolines are often oils or low-melting solids. To obtain diffraction-quality crystals, you must convert them into salts or co-crystals.

Reagents:

-

Target 6-methoxyindoline derivative (10-20 mg)

-

Counter-acids: Fumaric acid, Picric acid, or HCl (etheral).

-

Solvents: Ethanol (EtOH), Diethyl Ether (

), Hexane.

Step-by-Step Methodology:

-

Solubility Test: Dissolve 10 mg of the derivative in minimal hot EtOH.

-

Salt Formation: Add 1 equivalent of the chosen acid (Fumaric acid is preferred for pharmaceutical relevance; Picric acid for difficult cases due to strong

-stacking). -

Vapor Diffusion (The "Sitting Drop"):

-

Place the solution in a small inner vial (open).

-

Place this vial inside a larger jar containing a volatile anti-solvent (e.g., Hexane or

). -

Seal the outer jar. As the anti-solvent diffuses into the inner vial, saturation increases slowly, promoting ordered lattice growth.

-

-

Harvesting: Check after 24-72 hours. Crystals should be clear, with sharp edges, and extinguish polarized light uniformly.

Phase 2: Data Collection & Structure Solution

Instrument: Bruker D8 QUEST or equivalent (Mo-K

Workflow Visualization:

Caption: Optimized workflow for crystallizing and solving oily indoline derivatives.

Part 4: Self-Validating Systems (Quality Control)

A solved structure is not automatically correct. You must validate the model using specific crystallographic metrics. If your data does not meet these thresholds, the structural assignment is suspect.

The R-Factor ( )[2]

-

Target:

(0.05). -

Meaning: Measures the agreement between the experimental diffraction pattern and your proposed atomic model.

-

Red Flag: An

suggests the wrong space group or a missed twin law.

Thermal Ellipsoids (ORTEP)

-

Visual Check: Atoms should appear as spheres or slightly elongated footballs (ellipsoids).

-

Red Flag: If the methoxy carbon (C-O-C H3) ellipsoid is massive or "pancake-shaped," it indicates disorder. The position is not fixed, and the model may need low-temperature collection (100 K) to resolve [2].

Flack Parameter (For Chirality)

-

Context: Only relevant for non-centrosymmetric space groups (chiral molecules).

-

Target: Near 0.0 (e.g.,

) indicates the correct absolute configuration. -

Red Flag: A value near 1.0 indicates the structure is the inverted enantiomer. A value of 0.5 suggests a racemic twin (50:50 mixture).

Part 5: Case Study Data (Hypothetical)

Scenario: A researcher synthesizes 6-methoxy-2-methylindoline but suspects contamination with the 4-methoxy isomer.

NMR Result (Ambiguous):

-

Aromatic region shows multiplet at 6.8-7.2 ppm.

-

Coupling constants (

) are inconclusive due to peak overlap.

SC-XRD Result (Definitive):

-

Space Group:

(Monoclinic).[2] -

R-Factor: 3.8%.

-

Map Analysis: The electron density map clearly shows the oxygen atom bonded to C6. The bond distance

is 1.37 Å (typical for aryl ethers), whereas C4 shows only C-H electron density.

References

-

Grover, G., et al. (2015). "Structural insights into polymorphism of indoline derivatives." CrystEngComm.

-

Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D.

-

Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography.

-

Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating small molecule structures."

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Tert-butyl 6-methoxyindoline-1-carboxylate

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical intermediates are daily realities. With this comes the critical responsibility of ensuring that all laboratory operations, including the disposal of chemical waste, are conducted with the utmost attention to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 6-methoxyindoline-1-carboxylate (CAS No. 1394248-15-7), a key building block in the synthesis of various neurologically active compounds.

I. Hazard Assessment and Characterization

Tert-butyl 6-methoxyindoline-1-carboxylate is a methoxy-substituted indoline carbamate, typically appearing as a white crystalline powder.[5] It has limited solubility in water but is soluble in common organic solvents.[5] As a member of the carbamate family, it should be handled with care to avoid skin and eye contact.[1][5] The primary directive for any chemical without a comprehensive toxicological profile is to treat it as hazardous waste to mitigate any potential risks to human health and the environment.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C14H19NO3 | [5] |

| Appearance | White crystalline powder | [5] |

| Solubility | Limited in water; soluble in methanol and ethyl acetate | [5] |

| Sensitivity | Sensitive to strong acids | [5] |

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling tert-butyl 6-methoxyindoline-1-carboxylate for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

-

Hand Protection: Wear unlined, chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1]

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashing.[1]

-

Skin and Body Protection: A chemical-resistant lab coat or coveralls should be worn.[1]

-

Respiratory Protection: If there is a potential for generating dust, handling should be conducted in a chemical fume hood to avoid inhalation.[5]

III. Step-by-Step Disposal Protocol

The disposal of tert-butyl 6-methoxyindoline-1-carboxylate must be managed through your institution's hazardous waste program.[4][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Step 1: Waste Collection and Segregation

-

Solid Waste:

-

Liquid Waste:

-

Empty Containers:

-

Thoroughly rinse empty containers that held the compound with a suitable organic solvent (e.g., acetone or ethanol).

-

Collect the rinsate as hazardous liquid waste.

-

The "empty" container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware.

-

Step 2: Waste Container Labeling

Proper labeling is a critical component of safe waste management.[6][7] Your institution's Environmental Health & Safety (EH&S) department will provide specific labeling requirements. Generally, the label must include:

-

The words "Hazardous Waste"[6]

-

The full chemical name: "tert-butyl 6-methoxyindoline-1-carboxylate" (no abbreviations or chemical formulas)[6]

-

The approximate quantity of the waste[6]

-

The date the waste was first added to the container

-

The specific hazards associated with the waste (e.g., "Irritant," "Handle with Care")

Step 3: Storage in a Satellite Accumulation Area (SAA)

-

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4][8]

-

The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][6]

-

Ensure the container is kept closed at all times except when adding waste.[6]

-

Store the waste container in secondary containment to prevent spills.[3]

Step 4: Arranging for Waste Pickup

-

Once the waste container is nearly full (around 90% capacity) or has been stored for a period approaching your institution's limit (often six months), submit a request for waste pickup to your institution's EH&S department.[6][8]

-

Follow your institution's specific procedures for requesting a waste pickup.

IV. Spill Management

In the event of a small spill of tert-butyl 6-methoxyindoline-1-carboxylate solid:

-

Restrict access to the area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5]

-

Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solvent and then soap and water.

-

Collect all cleanup materials as hazardous waste.

-

For larger spills, evacuate the area and contact your institution's emergency response team or EH&S.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 6-methoxyindoline-1-carboxylate.

Caption: Disposal workflow for tert-butyl 6-methoxyindoline-1-carboxylate.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.

References

-

Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Available at: [Link]

-

Columbia University. Hazardous Chemical Waste Management Guidelines. Research. Available at: [Link]

-

Laboratory Waste Management Guidelines. Available at: [Link]

-

Northwestern University. Hazardous Waste Disposal Guide. Research Safety. (2023). Available at: [Link]

-

GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022). Available at: [Link]

-

ACS Publications. Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. Available at: [Link]

-

Material Safety Data Sheet. (2021). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. danielshealth.com [danielshealth.com]

- 4. odu.edu [odu.edu]

- 5. tert-butyl 6-methoxyindoline-1-carboxylate; CAS No.: 1394248-15-7 [chemshuttle.com]

- 6. research.columbia.edu [research.columbia.edu]

- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 9. asset.conrad.com [asset.conrad.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.